molecular formula C24H30 B14449710 9-Decylanthracene CAS No. 76881-11-3

9-Decylanthracene

Cat. No.: B14449710
CAS No.: 76881-11-3
M. Wt: 318.5 g/mol
InChI Key: QDYQFGPPJYKEMT-UHFFFAOYSA-N
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Description

9-Decylanthracene is an organic compound with the molecular formula C24H30. It is a derivative of anthracene, where a decyl group is attached to the ninth carbon of the anthracene ring. This compound is known for its photophysical properties and has been studied for various applications, including its use in optical storage devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-decylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + \text{C}{10}\text{H}{21}\text{Cl} \rightarrow \text{C}{24}\text{H}{30} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Decylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9-Decylanthracene has been extensively studied for its photophysical properties. Some key applications include:

Mechanism of Action

The mechanism of action of 9-decylanthracene in its applications primarily involves its photophysical properties. When exposed to light, it can undergo photodimerization, forming dimers that can revert to monomers upon exposure to specific wavelengths of light. This reversible photoreaction is crucial for its use in optical storage devices .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific decyl substitution, which imparts distinct photophysical properties, making it suitable for specialized applications such as high-density optical storage and OLEDs.

Properties

CAS No.

76881-11-3

Molecular Formula

C24H30

Molecular Weight

318.5 g/mol

IUPAC Name

9-decylanthracene

InChI

InChI=1S/C24H30/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-10-14-20(22)19-21-15-11-13-17-23(21)24/h10-17,19H,2-9,18H2,1H3

InChI Key

QDYQFGPPJYKEMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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